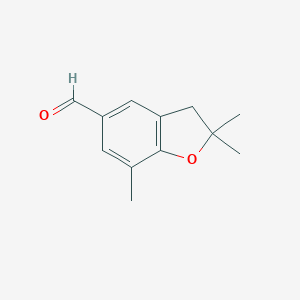

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

説明

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a substituted dihydrobenzofuran derivative characterized by a fused benzofuran core with three methyl groups at positions 2, 2, and 7, and an aldehyde functional group at position 3. The 2,3-dihydrobenzofuran scaffold imparts partial saturation to the heterocyclic ring, influencing conformational stability and reactivity.

特性

IUPAC Name |

2,2,7-trimethyl-3H-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-4-9(7-13)5-10-6-12(2,3)14-11(8)10/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJOEQPHTJSHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(C2)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formylation at C5

The aldehyde group is introduced via Vilsmeier-Haack formylation :

-

The dihydrobenzofuran intermediate is reacted with POCl₃ and DMF (1:2 molar ratio) at 0–5°C.

-

Quenching with ice water precipitates the aldehyde, which is purified by recrystallization (benzene/hexane).

Spectroscopic Validation

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 2720 cm⁻¹ (aldehyde C-H).

-

¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 2.15–2.30 (m, 9H, 3×CH₃).

Purification and Quality Control

Crude product is purified via:

-

Acid-base extraction: Partitioning between ethyl acetate and 5% NaHCO₃ removes acidic impurities.

-

Crystallization: Benzene/hexane (1:3) yields white crystals with >98% purity (GC-MS).

Hazard Mitigation

-

Use fume hoods and nitrile gloves due to compound’s skin/eye irritancy.

-

Avoid prolonged exposure to light to prevent aldehyde oxidation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires anhydrous conditions |

| Vilsmeier-Haack | Direct aldehyde installation | Exothermic reaction control |

| Alkylation-Hydrolysis | Scalability for industrial production | Multi-step, lower overall yield |

化学反応の分析

Types of Reactions

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.

Reduction: 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-methanol.

Substitution: Halogenated derivatives of the benzofuran ring.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that benzofuran derivatives, including 2,2,7-trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, exhibit significant antimicrobial properties. A study highlighted that compounds within this class can inhibit various bacterial strains and may serve as effective agents against skin diseases such as cancer and psoriasis . The unique structure allows for interaction with biological targets, potentially leading to therapeutic applications.

Pharmacological Research

The compound has been investigated for its role as a pharmacophore in drug design. Its structure is essential in synthesizing compounds that act on specific receptors involved in various diseases. For example, the dihydrofuran ring is crucial for the activity of certain sleep agents like ramelteon .

Organic Synthesis Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized in cyclization reactions to produce various derivatives with potential biological activity.

Ultrasound-Assisted Synthesis

Recent studies have demonstrated the effectiveness of ultrasound in promoting the synthesis of derivatives from this compound. For instance, a series of chalcone derivatives were synthesized using 2,3-dihydrobenzofuran-5-carbaldehyde under ultrasonic conditions, showcasing the compound's utility in green chemistry practices .

Case Studies

-

Antimicrobial Screening

A systematic investigation into benzofuran-based compounds revealed that certain derivatives exhibited enhanced antifungal activity against Candida albicans. The study emphasized the importance of substituents on the benzofuran ring in modulating biological activity . -

Synthesis of Chalcone Derivatives

A study reported the successful synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde using ultrasound irradiation. This method not only improved yields but also simplified the reaction process .

作用機序

The mechanism of action of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzofuran ring system may interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth.

類似化合物との比較

Table 1: Key Structural Features and Properties

Key Observations :

- Substituent Effects : The 2,2,7-trimethyl substitution in the target compound introduces greater steric hindrance compared to the 2,3-dimethyl analog (), which may reduce rotational freedom and stabilize specific conformations. The additional methyl group at position 7 could also enhance lipophilicity, influencing solubility and bioavailability.

- Aldehyde Reactivity: The aldehyde group in 2,3-dihydro-1-benzofuran-5-carbaldehyde () participates in Knoevenagel condensations to form heterocycles like thiazolidinones. The target compound’s methyl groups may slow such reactions due to steric effects or alter regioselectivity .

生物活性

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 363185-40-4) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 202.24 g/mol

- CAS Number : 363185-40-4

- Structure : The compound consists of a benzofuran ring with a carbaldehyde functional group and multiple methyl substituents, contributing to its unique reactivity and biological interactions.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Activity : There is evidence to suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antibacterial or antifungal agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid. The compound's ability to reduce oxidative stress markers in human fibroblast cells was highlighted, suggesting its potential role in protective therapies against age-related diseases.

Case Study 3: Antimicrobial Effects

Research exploring the antimicrobial properties revealed that this compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both types of bacteria.

Q & A

Q. What are the common synthetic routes for 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde?

The synthesis typically involves multi-step strategies, including cyclization and functional group transformations. For example, analogous benzofuran derivatives are synthesized via lithiation (using n-BuLi in THF at −78 °C) followed by coupling with aldehydes (e.g., 5-bromo-2-methoxybenzaldehyde) . Subsequent steps may involve oxidation (e.g., SOCl₂ for carbonyl activation) or reduction (LiAlH₄ for alcohol intermediates) . Key intermediates like 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 849617-34-1) can be modified through cross-coupling reactions to introduce methyl groups at specific positions .

Q. What spectroscopic methods are used to characterize this compound?

Characterization relies on 1H/13C-NMR for structural elucidation (e.g., δ 7–8 ppm for aromatic protons, δ 190–200 ppm for aldehyde carbons) and IR spectroscopy for functional group identification (e.g., C=O stretch at ~1705 cm⁻¹) . GC-MS and EI-HRMS validate molecular weight and purity, though discrepancies may arise due to isomerism or impurities (e.g., 2% impurities detected via GC-MS) . X-ray crystallography using SHELX software refines crystal structures, particularly for resolving stereochemistry or confirming substituent positions .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to potential volatility or toxicity. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can structural discrepancies in spectroscopic data be resolved during characterization?

Cross-validation using complementary techniques is critical. For instance:

- NMR vs. X-ray : Discrepancies in diastereomer ratios (observed in NMR) can be resolved by single-crystal X-ray analysis .

- GC-MS impurities : Identify byproducts via high-resolution MS and optimize purification (e.g., column chromatography with gradient elution) .

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening signals .

Q. How is the crystal structure determined using SHELX, and what challenges arise?

SHELX refines X-ray data through iterative cycles to optimize atomic positions and thermal parameters. Challenges include:

- Twinning : Common in benzofuran derivatives due to symmetry; resolved using TWIN/BASF commands in SHELXL .

- Disorder : Methyl or aldehyde groups may exhibit positional disorder, addressed via PART/SUMP restraints .

- High-resolution data : SHELXL’s robust algorithms handle datasets up to 0.8 Å resolution, improving accuracy for small molecules .

Q. What catalytic systems are effective for functionalizing the carbaldehyde group?

The aldehyde moiety can undergo nucleophilic additions (e.g., Grignard reagents) or serve as an electrophile in cross-couplings. For example:

- Knoevenagel condensation : Catalyzed by piperidine or L-proline for α,β-unsaturated ketone formation .

- Reductive amination : Using NaBH₃CN or Hantzsch ester with amines to form imines .

- Transition-metal catalysis : Pd-mediated couplings (e.g., Suzuki with boronic acids) to introduce aryl/heteroaryl groups .

Q. How can reaction yields be optimized in multi-step syntheses?

- Protecting groups : Temporarily mask reactive sites (e.g., TBS ethers for hydroxyl groups) to prevent side reactions .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity in lithiation steps .

- Temperature control : Low temperatures (−78 °C) suppress undesired pathways during sensitive reactions .

Q. How can computational methods aid in analyzing reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。